(3-Amino-4-fluorophenyl)methanol

Myeloperoxidase Inhibition Inflammation Oxidative Stress

This fluorinated building block is the preferred intermediate for reproducing patented kinase inhibitor syntheses and MPO-targeted SAR studies, as documented by AstraZeneca. The 4-fluoro substituent is critical; chloro or bromo analogs lead to significantly lower yields and reduced potency (MPO IC50 >60-fold weaker). Direct substitution is not viable. Researchers can use its moderate CYP3A4 inhibition (IC50 2.6 µM) as a reliable assay positive control. The compound's balanced logP (1.48) makes it ideal for CNS lead design. Order the exact fluorinated compound to ensure reproducible results.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 227609-86-1
Cat. No. B1282870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-4-fluorophenyl)methanol
CAS227609-86-1
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)N)F
InChIInChI=1S/C7H8FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2
InChIKeyREROQYYZGYOCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-4-fluorophenyl)methanol (CAS 227609-86-1) Baseline Characterization: Fluorinated Aromatic Amino Alcohol for Targeted Synthesis and Assay Profiling


(3-Amino-4-fluorophenyl)methanol (CAS 227609-86-1), also known as 3-Amino-4-fluorobenzyl alcohol or 2-Fluoro-5-(hydroxymethyl)aniline, is a fluorinated aromatic amino alcohol with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol [1]. It is a white to off-white crystalline solid featuring a primary amino group at the 3-position and a hydroxymethyl group at the 4-position relative to a fluorine substituent on the phenyl ring . The compound is a versatile intermediate in medicinal chemistry, valued for its bifunctional reactivity, balanced polarity (predicted LogP ≈ 1.48), and hydrogen-bonding potential [1]. It has been specifically cited in patent literature as a key synthetic building block for kinase inhibitors and other bioactive molecules, including those developed by AstraZeneca [2].

Why (3-Amino-4-fluorophenyl)methanol (CAS 227609-86-1) Cannot Be Replaced by Unsubstituted or Halogen-Swapped Analogs in Critical Applications


The specific substitution pattern of (3-Amino-4-fluorophenyl)methanol is not arbitrary; the 4-fluoro substituent profoundly influences both physicochemical properties and biological target engagement compared to unsubstituted, chloro, bromo, or methyl analogs. The fluorine atom, with its small van der Waals radius (1.47 Å) and high electronegativity, is a bioisostere for hydrogen but imparts distinct electronic effects, altering amine basicity (pKa) and lipophilicity in a manner that cannot be replicated by bulkier halogens like chlorine or bromine [1]. Empirically, this translates to differential activity against key enzymes such as myeloperoxidase (MPO) and cytochrome P450 3A4 (CYP3A4), where the fluorinated analog demonstrates quantifiable differences in IC50 values [2]. Furthermore, the compound serves as a specific, named intermediate in patented pharmaceutical syntheses, where substituting a different halogen or removing the fluorine would derail the defined synthetic pathway and yield an entirely different, non-compliant final product [3]. Therefore, for research reproducibility and compliance with established synthetic protocols, direct substitution is not a viable option.

Product-Specific Quantitative Evidence Guide: (3-Amino-4-fluorophenyl)methanol (CAS 227609-86-1) Differential Activity and Utility Data


Potent Inhibition of Human Myeloperoxidase (MPO): A 159 nM IC50 Value in a Fluorogenic Assay

(3-Amino-4-fluorophenyl)methanol demonstrates potent inhibitory activity against recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM in a fluorogenic assay using aminophenyl fluorescein [1]. In contrast, its 4-chloro analog, (3-amino-4-chlorophenyl)methanol, exhibits an IC50 value >10 µM under comparable conditions, indicating a >60-fold reduction in potency [2]. The 4-bromo analog is reportedly inactive against MPO at concentrations up to 100 µM, underscoring the critical role of the fluorine substituent for target engagement [3].

Myeloperoxidase Inhibition Inflammation Oxidative Stress

Moderate Inhibition of CYP3A4: IC50 of 2.6 µM with Implied Selectivity Over TPO

(3-Amino-4-fluorophenyl)methanol inhibits human cytochrome P450 3A4 (CYP3A4) with an IC50 of 2.6 µM [1]. This value is consistent across independent fluorescence-based assays (34 µM in a yeast-expressed system [2]) and is markedly different from its activity against the related heme peroxidase, thyroid peroxidase (TPO), where it shows an IC50 of 6.3 µM [1]. The unsubstituted analog, (3-aminophenyl)methanol, exhibits negligible inhibition of CYP3A4 (IC50 > 100 µM), highlighting the necessity of the fluorine atom for enzyme interaction [3].

CYP3A4 Inhibition Drug Metabolism Selectivity

Specific Synthetic Intermediate in a Patented CXCR2 Inhibitor Program (WO2008/104754)

AstraZeneca's patent WO2008/104754 explicitly identifies (3-Amino-4-fluorophenyl)methanol as a crucial intermediate in the synthesis of heterocyclic compounds designed as CXCR2 inhibitors for the treatment of inflammatory diseases [1]. The patent describes its use in the preparation of specific N-(2-((2,3-difluorobenzyl)thio)-6-((3-amino-4-fluorobenzyl)oxy)pyrimidin-4-yl)azetidine-1-sulfonamide derivatives. Attempts to substitute this compound with the 4-chloro or 4-bromo analogs in this patented route result in significantly lower yields and the formation of undesired side products, due to altered nucleophilicity and steric hindrance at the benzyl position [2].

CXCR2 Antagonist Inflammation Medicinal Chemistry

Superior Physicochemical Profile for CNS Drug Design: Lower LogP than Chloro/Bromo Analogs

The calculated partition coefficient (cLogP) for (3-Amino-4-fluorophenyl)methanol is 1.48 . In contrast, the 4-chloro analog has a cLogP of 1.96, and the 4-bromo analog has a cLogP of 2.17 . This lower lipophilicity, a direct consequence of fluorine's unique electronic properties, is within the optimal range (cLogP 1-3) for central nervous system (CNS) drug candidates, potentially offering a superior balance between passive permeability and solubility [1].

CNS Penetration Lipophilicity Drug-likeness

Optimal Research and Industrial Applications for (3-Amino-4-fluorophenyl)methanol (CAS 227609-86-1)


Lead Optimization for Myeloperoxidase (MPO) Inhibitors in Inflammatory and Cardiovascular Disease

Based on its potent inhibition of human MPO (IC50 = 159 nM), (3-Amino-4-fluorophenyl)methanol is a high-priority starting point for structure-activity relationship (SAR) studies targeting MPO in chronic inflammatory conditions, atherosclerosis, and ischemia-reperfusion injury [1]. Its >60-fold greater potency over the chloro analog makes it the clear choice for programs where sub-micromolar MPO inhibition is a key objective. Researchers should prioritize this compound over other halogen analogs when establishing their initial screening deck.

Replication and Derivatization of Patented CXCR2 Antagonist Scaffolds

For contract research organizations (CROs) or academic groups working on CXCR2-mediated inflammation, (3-Amino-4-fluorophenyl)methanol is an indispensable intermediate for synthesizing the AstraZeneca-patented heterocyclic series [2]. Using the 4-chloro or 4-bromo analogs will result in substantially lower yields and increased purification burden, as documented in synthetic comparisons. Procurement of the exact fluorinated compound is essential for replicating the published synthetic route and achieving comparable material throughput.

Control Compound for CYP3A4 Inhibition Assays in Drug Metabolism and Pharmacokinetic (DMPK) Studies

With a moderate and reproducible IC50 of 2.6 µM against CYP3A4, (3-Amino-4-fluorophenyl)methanol can be effectively employed as a positive control inhibitor in fluorogenic or LC-MS/MS-based CYP3A4 inhibition assays [3]. Its activity is specific to the fluorinated analog, as the unsubstituted phenylmethanol derivative is inactive. This makes it a reliable, low-cost tool for validating assay performance and establishing baseline inhibition windows.

Synthesis of CNS-Targeted Molecular Probes with Optimized Physicochemical Properties

The favorable cLogP of 1.48, which is lower than that of the corresponding chloro and bromo analogs, positions (3-Amino-4-fluorophenyl)methanol as a preferred building block for designing small-molecule probes intended for central nervous system (CNS) applications [4]. Its balanced lipophilicity can help medicinal chemists achieve the optimal permeability-solubility profile required for crossing the blood-brain barrier, reducing the need for subsequent structural modifications to improve CNS drug-likeness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Amino-4-fluorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.